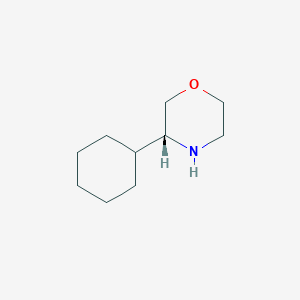

(R)-3-Cyclohexylmorpholine

Overview

Description

®-3-Cyclohexylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclohexylmorpholine typically involves the reaction of cyclohexylamine with epichlorohydrin, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods: On an industrial scale, the production of ®-3-Cyclohexylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-3-Cyclohexylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Properties

The morpholine ring is frequently utilized in the synthesis of compounds targeting neuropharmacological pathways. Studies have shown that morpholine derivatives can modulate serotonin receptors and sigma receptors, which are crucial in treating conditions like depression and anxiety .

Table 1: CNS Drug Candidates Containing Morpholine

| Compound Name | Target Receptor | Year of Discovery | Indication |

|---|---|---|---|

| Doxapram | CNS Stimulant | 1976 | Respiratory depression |

| Reboxetine | Norepinephrine | 1997 | Depression |

| Aprepitant | Neurokinin-1 | 2003 | Chemotherapy-induced nausea |

Case Studies

- MR-309 : This sigma receptor antagonist incorporates an N-morpholinoethyl moiety, demonstrating effectiveness in reducing central neuropathic pain associated with spinal cord injuries by modulating inflammatory mediators .

- Chromone-Containing Allylmorpholines : Recent studies indicate that these compounds exhibit selective inhibition of acetylcholinesterase (AChE) while also antagonizing NMDA receptors, making them promising candidates for treating neurodegenerative diseases like Alzheimer’s .

Drug Development and Synthesis

(R)-3-Cyclohexylmorpholine serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural attributes enhance lipophilicity and bioavailability, essential for CNS drug candidates.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product Compound | Application Area |

|---|---|---|

| Alkylation | Morpholine Derivatives | CNS drugs |

| Acylation | AChE Inhibitors | Alzheimer's treatment |

| Cyclization | Sigma Receptor Antagonists | Pain management |

Emerging Research Directions

Recent research emphasizes the need for multitargeted drugs to address complex neurological disorders effectively. The morpholine scaffold's flexibility allows for the modification of pharmacokinetic properties, enhancing drug delivery across the blood-brain barrier (BBB) .

Innovative Approaches

- BACE-1 Inhibitors : Morpholine derivatives have shown promise as BACE-1 inhibitors, crucial for developing therapies against Alzheimer's disease by preventing amyloid-beta formation .

- Ion Channel Modulation : Studies on chromone-containing allylmorpholines reveal their ability to influence ion channel conductance, suggesting a novel mechanism for modulating neuronal excitability .

Mechanism of Action

The mechanism of action of ®-3-Cyclohexylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application of the compound.

Comparison with Similar Compounds

(S)-3-Cyclohexylmorpholine: The enantiomer of ®-3-Cyclohexylmorpholine, which may exhibit different biological activities.

N-Cyclohexylmorpholine: A non-chiral analog with similar structural features but lacking the chiral center.

Morpholine: The parent compound, which lacks the cyclohexyl group.

Uniqueness: ®-3-Cyclohexylmorpholine is unique due to its chiral nature, which can impart specific stereochemical properties that are crucial for its activity in various applications. The presence of the cyclohexyl group also enhances its lipophilicity, potentially improving its interaction with hydrophobic targets.

Biological Activity

(R)-3-Cyclohexylmorpholine is a chiral compound that has garnered attention in various scientific fields for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a cyclohexyl group at the 3-position. This structure contributes to its lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. Notably, the cyclohexyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and biological targets.

1. Pharmacological Potential

This compound has been explored for its potential therapeutic applications, particularly as a ligand in biochemical assays and receptor studies. It is being investigated for possible roles in drug development due to its structural properties that allow it to interact with various biological targets.

2. NMDA Receptor Interaction

Research indicates that compounds similar to this compound may exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, which is crucial in mediating synaptic plasticity and memory function. For example, analogs such as 3-MeO-PCMo have shown moderate affinity for NMDA receptors comparable to ketamine, suggesting potential applications in neuropharmacology .

3. Pain Modulation

Studies have indicated that morpholine derivatives can influence pain pathways. For instance, certain analogs have demonstrated efficacy in reducing acute thermal pain in animal models, highlighting the potential of this compound in pain management therapies .

Table 1: Summary of Biological Activities of this compound

Case Study: Pain Modulation

In a study involving the administration of morpholine derivatives in rodent models, it was observed that certain compounds significantly reduced pain responses measured by tail immersion tests. This suggests that this compound could be effective in developing new analgesics targeting specific pain pathways .

Properties

IUPAC Name |

(3R)-3-cyclohexylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKKAIUIVUTTQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856271 | |

| Record name | (3R)-3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269969-36-9 | |

| Record name | (3R)-3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.